REACTION_CXSMILES
|
Cl.FC(F)(F)C1[O:5][C:6](Cl)([CH:12]([Cl:14])[Cl:13])[C:7]([CH3:11])([CH2:9][CH3:10])[N:8]=1>CO.O.Cl>[ClH:13].[NH2:8][C:7]([CH3:11])([CH2:9][CH3:10])[C:6](=[O:5])[CH:12]([Cl:14])[Cl:13] |f:0.1,5.6|
|
Name
|
2-trifluoromethyl-4-methyl-4-ethyl-5-chloro-5-(dichloromethyl)oxazoline hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC(C=1OC(C(N1)(CC)C)(C(Cl)Cl)Cl)(F)F
|
Name
|
ice water ethyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted once with water
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed once with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with twice with ethyl ether
|
Type
|
WASH
|
Details
|
The combined ether layers were then washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
Anhydrous hydrogen chloride was bubbled into the resulting clear solution
|
Type
|
FILTRATION
|
Details
|
The resulting white solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(C(Cl)Cl)=O)(CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |